![molecular formula C34H16N4O2 B12685902 3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione CAS No. 4578-87-4](/img/structure/B12685902.png)
3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,13,20,30-tetrazadecacyclo[1616214,8121,2502,13015,35019,30032,36012,38029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione” is a highly complex organic molecule Its structure suggests a highly intricate arrangement of multiple cyclic and polycyclic systems, which could imply significant stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of various cyclic intermediates. Typical synthetic routes might include:
Cyclization reactions: These could involve the use of catalysts to form the multiple ring structures.
Functional group transformations: Steps to introduce or modify functional groups to achieve the desired structure.
Purification: Techniques such as chromatography to isolate the final product.
Industrial Production Methods
Industrial production of such a compound would require scalable and efficient methods. This might involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of automated synthesis equipment: To handle the complexity and scale of the reactions.
Quality control: Rigorous testing to ensure consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound could undergo various types of chemical reactions, including:
Oxidation and reduction: Depending on the functional groups present.
Substitution reactions: Particularly if there are reactive sites within the molecule.
Addition reactions: If there are double or triple bonds present.
Common Reagents and Conditions
Reagents and conditions would depend on the specific reactions being performed but might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific transformations being targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, such a compound could be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, it might be investigated for its potential biological activity, such as binding to specific proteins or influencing cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.
Industry
In industry, it might be used in the development of new materials with unique properties, such as high stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action would depend on the specific application but might involve:
Molecular targets: Such as enzymes, receptors, or other proteins.
Pathways involved: Such as signaling pathways, metabolic pathways, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other polycyclic or macrocyclic molecules with complex structures.
Uniqueness
The uniqueness of the compound could lie in its specific arrangement of rings and functional groups, which might confer unique chemical, physical, or biological properties.
Propriétés
Numéro CAS |
4578-87-4 |
|---|---|
Formule moléculaire |
C34H16N4O2 |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione |
InChI |
InChI=1S/C34H16N4O2/c39-33-21-16-14-20-30-22(34(40)38-26-12-4-8-18-6-2-10-24(28(18)26)36-32(20)38)15-13-19(29(21)30)31-35-23-9-1-5-17-7-3-11-25(27(17)23)37(31)33/h1-16H |
Clé InChI |
IPYWJOCVDVIJND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC1=C9C8=CC=C1)C(=O)N4C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


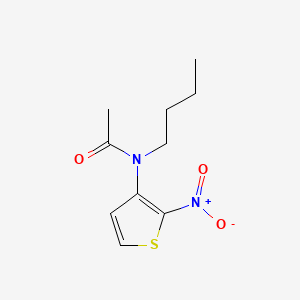
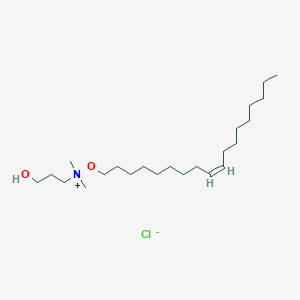
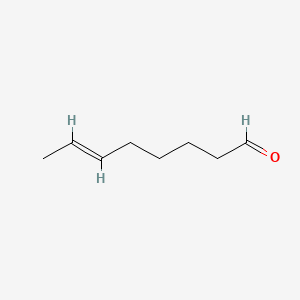

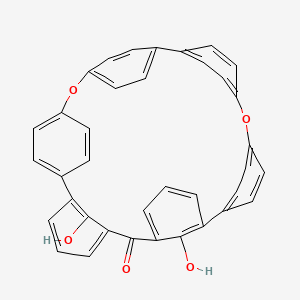
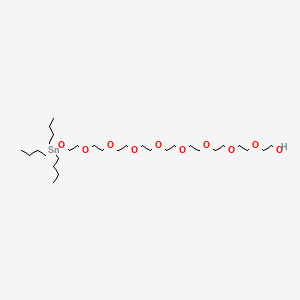
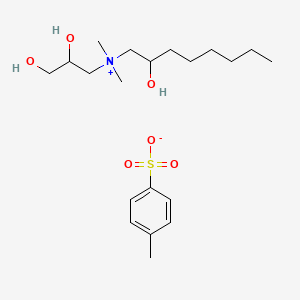
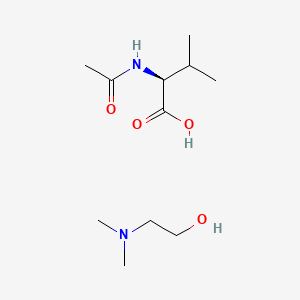

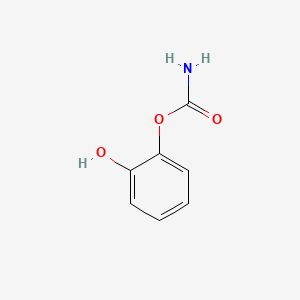
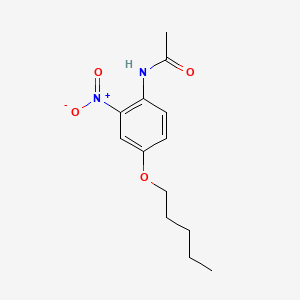
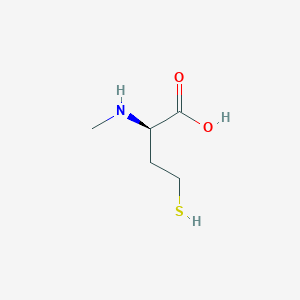
![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)

